![molecular formula C14H17NO2 B7459110 1-(3-Acetyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)ethanone](/img/structure/B7459110.png)
1-(3-Acetyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Acetyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)ethanone, also known as ATE, is a chemical compound that has been studied for its potential applications in scientific research. ATE belongs to a class of compounds known as benzazepines, which have been found to have various biological activities.
Wirkmechanismus
The mechanism of action of 1-(3-Acetyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)ethanone as a dopamine D1 receptor agonist involves its ability to bind to and activate the receptor. This leads to an increase in the activity of the dopamine signaling pathway, which is involved in regulating various physiological and behavioral processes.
Biochemical and Physiological Effects:
1-(3-Acetyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)ethanone has been found to have various biochemical and physiological effects, including the ability to increase dopamine release in the brain, enhance cognitive function, and improve motor coordination. It has also been found to have potential anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Acetyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)ethanone has several advantages for use in lab experiments, including its high potency and selectivity for the dopamine D1 receptor. However, its limited solubility in water and potential toxicity at high doses may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-(3-Acetyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)ethanone, including the development of more potent and selective analogs, the investigation of its potential use in the treatment of neurological disorders, and the exploration of its anti-inflammatory and antioxidant properties. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3-Acetyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)ethanone and its effects on various physiological and behavioral processes.
Synthesemethoden
The synthesis of 1-(3-Acetyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)ethanone involves a multi-step process that begins with the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate to form 2-nitro-1-phenylethanol. This is followed by the reduction of the nitro group to an amino group using hydrogen gas and a palladium catalyst. The resulting amine is then reacted with acetic anhydride to form 1-(3-Acetyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)ethanone.
Wissenschaftliche Forschungsanwendungen
1-(3-Acetyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)ethanone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have activity as a dopamine D1 receptor agonist, which may have implications for the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
Eigenschaften
IUPAC Name |
1-(3-acetyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-10(16)13-4-3-12-5-7-15(11(2)17)8-6-14(12)9-13/h3-4,9H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYBBNYWQDNBQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(CCN(CC2)C(=O)C)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)ethanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.